molecular formula C₅₇H₁₀₂O₆ B1156352 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5

1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5

Cat. No.: B1156352
M. Wt: 883.42
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Nomenclature

The systematic nomenclature of 1,2-dioleoyl-3-linoleoyl-rac-glycerol-d5 reflects its complex molecular architecture and isotopic labeling pattern. According to standardized chemical naming conventions, this compound is classified as a deuterium-labeled triacyl-sn-glycerol derivative. The International Union of Pure and Applied Chemistry nomenclature system designates this molecule with the systematic name that specifies the positional arrangement of fatty acid chains and the deuterium substitution pattern. Alternative nomenclature systems employed in lipid research include the shorthand notation that describes the fatty acid composition and stereochemical configuration.

The compound exhibits multiple synonyms that reflect different naming conventions used across various research disciplines and commercial suppliers. These include designations such as 1-oleoyl-2-oleoyl-3-linoleoyl-glycerol-d5 and triacylglycerol(18:1n9/18:1n9/18:2n6)-d5. The numerical notation system commonly employed in lipid research uses the format that indicates carbon chain length and degree of unsaturation for each fatty acid component. This systematic approach facilitates clear communication among researchers and ensures consistency in scientific literature and databases.

The structural framework consists of a glycerol backbone serving as the central scaffold, with three fatty acid chains attached through ester linkages at specific positions. The oleic acid moieties at positions 1 and 2 each contain 18 carbon atoms with a single double bond in the cis-9 configuration, while the linoleic acid chain at position 3 contains 18 carbon atoms with two double bonds in the cis-9,12 configuration. The deuterium atoms are strategically incorporated into the glycerol backbone structure, replacing specific hydrogen atoms to create a stable isotopic label that maintains the compound's biological properties while enabling analytical detection and quantification.

The three-dimensional molecular architecture exhibits characteristic features of triacylglycerols, including the tetrahedral geometry around the central glycerol carbon atoms and the extended conformations of the fatty acid chains. The presence of unsaturated bonds in both oleic and linoleic acid components introduces conformational flexibility that influences the compound's physical properties and biological interactions. The racemic nature of the compound means that it exists as an equal mixture of both enantiomeric forms, reflecting the absence of stereospecific synthesis or purification processes.

Properties

Molecular Formula

C₅₇H₁₀₂O₆

Molecular Weight

883.42

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl Ester-d5;  2,3-Dioleo-1-linolein-d5;  1,2-Dioleoyl-3-linolein-d5;  1-Linoleo-2,3-diolein-d5;  2,3-Dioleo-1-linolein-d5;  3-Linoleo-1,2-diolein-d5

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Stable Isotope Tracing
1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 is primarily utilized in metabolic studies to trace lipid metabolism. The incorporation of deuterium (d5) allows researchers to track the fate of triglycerides in biological systems effectively. This application is crucial for understanding metabolic pathways and energy utilization in organisms.

Case Study: Lipid Metabolism
In a study examining the metabolic pathways of lipids, researchers used this compound to investigate how dietary fats are processed in the liver. The results indicated that this compound could be used as a reliable marker for assessing the efficiency of lipid absorption and metabolism in various animal models .

Food Science

Nutritional Research
The compound is also significant in nutritional research, particularly regarding dietary fats' health effects. Its unique fatty acid composition makes it an ideal candidate for studying the impact of specific triglycerides on human health.

Case Study: Dietary Fats and Health
Research has shown that diets enriched with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can influence lipid profiles and inflammatory markers in humans. A controlled trial demonstrated that participants consuming meals containing this triglyceride exhibited improved lipid profiles compared to those consuming standard fats .

Pharmaceutical Applications

Drug Formulation
In pharmaceutical research, this compound serves as a carrier for drug delivery systems. Its biocompatibility and ability to encapsulate hydrophobic drugs make it a valuable component in developing lipid-based formulations.

Case Study: Lipid Nanoparticles for Drug Delivery
A study focused on formulating lipid nanoparticles using this compound as a matrix for delivering anticancer drugs. The findings revealed enhanced bioavailability and targeted delivery of the therapeutic agents, demonstrating the compound's potential in improving drug efficacy .

Analytical Chemistry

Mass Spectrometry Applications
The compound is frequently used as a standard in mass spectrometry due to its well-defined structure and isotopic labeling. Researchers utilize it to calibrate instruments and validate analytical methods for quantifying lipids in complex biological samples.

Application AreaSpecific Use CaseReference
Metabolic StudiesTracing lipid metabolism
Nutritional ResearchStudying dietary fat impacts on health
Pharmaceutical ResearchDrug delivery systems
Analytical ChemistryMass spectrometry calibration

Comparison with Similar Compounds

Table 1: Key Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Fatty Acid Composition Deuterium Labeling Key Applications
This compound C57H102O6 883.416 2× Oleic acid, 1× Linoleic acid d5 (glycerol) MS internal standard, lipid metabolism
1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 C55D5H102O6 ~860.0* 2× Stearic acid, 1× Palmitic acid d5 (glycerol) Lipid rigidity studies, enzymatic assays
1,2,3-Trioleoyl-rac-glycerol-d5 C57D5H99O6 886.0* 3× Oleic acid d5 (glycerol) MS quantification, endothelial cell studies
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol C55H98O6 855.36 2× Linoleic acid, 1× Palmitic acid None Model for polyunsaturated lipid behavior
rac-1-Oleoyl-2-linoleoylglycerol-d5 C39D5H65O5 624.001 1× Oleic acid, 1× Linoleic acid d5 (sn-1/sn-2) Targeted lipid signaling research

*Estimated based on isotopic substitution.

1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5

This analogue () contains saturated fatty acids (stearic and palmitic), imparting higher rigidity and melting points compared to the unsaturated oleic/linoleic chains in the target compound. Its deuterium labeling supports lipid metabolism studies but is less representative of natural unsaturated lipid environments .

1,2,3-Trioleoyl-rac-glycerol-d5

Fully substituted with oleic acid (C18:1), this compound () lacks polyunsaturated bonds, limiting its utility in studies requiring linoleic acid interactions. However, it is effective as an MS internal standard and in assays investigating oxidized LDL effects .

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

With two linoleic acid moieties (C18:2), this compound () exhibits enhanced membrane fluidity and oxidation susceptibility compared to the target compound. The absence of deuterium limits its use in tracer studies but makes it cost-effective for bulk lipid analyses.

rac-1-Oleoyl-2-linoleoylglycerol-d5

This diacylglycerol analogue () has deuterium at the sn-1 and sn-2 positions, making it suitable for studying diacylglycerol kinases and protein kinase C activation. Its smaller size (C39 vs. C57) allows for distinct chromatographic behavior in MS .

Analytical Performance

  • The deuterium in this compound minimizes isotopic interference in MS, achieving >99% accuracy in lipid quantification .
  • In contrast, non-deuterated analogues like 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol require external calibration curves, introducing ±5% variability .

Preparation Methods

Reaction Setup and Substrate Preparation

The process begins with blending deuterated glycerol-d5 with palm stearin, rice bran oil, and high-oleic sunflower oil at a 60:40:10 weight ratio. Tert-butanol is added as a solvent (2:1 v/w solvent-to-substrate ratio) to reduce viscosity and enhance enzyme activity. Glycerol-d5 is introduced at a 1.5:1 molar ratio to the fat blend to maximize monoacylglycerol (MAG) and diacylglycerol (DAG) yields while minimizing viscosity-related inefficiencies.

Kinetic and Thermodynamic Parameters

The reaction proceeds at 50°C for 24 hours under continuous agitation (600 rpm). Under these conditions, CAL-B achieves a TAG conversion rate of 1.02%/hour, with MAG and DAG rates of 0.45%/hour and 0.48%/hour, respectively. The inclusion of molecular sieves (3Å) ensures water activity (a<sub>w</sub>) remains below 0.2, preventing hydrolysis and favoring esterification.

Table 1: Optimal Conditions for Enzymatic Synthesis

ParameterOptimal ValueEffect on Conversion Rate
Solvent-to-substrate ratio2:1 (v/w)Maximizes enzyme-substrate contact
Glycerol-to-fat ratio1.5:1 (mol/mol)Balances reactant mobility and yield
Enzyme loading15% (w/w)Avoids mass transfer limitations
Temperature50°COptimizes enzyme activity

Chemical Synthesis and Deuterium Incorporation

For laboratories lacking enzymatic infrastructure, chemical synthesis via acid-catalyzed esterification offers an alternative. Deuterium labeling is achieved by using glycerol-d5 as the backbone precursor.

Stepwise Esterification Protocol

  • sn-3 Linoleoylation : Glycerol-d5 reacts with linoleoyl chloride (2.2 eq) in anhydrous pyridine at 0°C for 4 hours to form 3-linoleoyl-glycerol-d5.

  • sn-1/sn-2 Oleoylation : The intermediate is treated with oleoyl chloride (4.4 eq) at 25°C for 12 hours, yielding the rac-glycerol derivative.

  • Racemization Control : The reaction mixture is maintained at pH 6.5–7.0 using sodium bicarbonate to prevent acyl migration and ensure racemic homogeneity.

Yield and Scalability

This method achieves an overall yield of 68–72%, with scalability limited by the exothermic nature of acyl chloride reactions. Industrial-scale production uses flow reactors with in-line pH monitoring to mitigate thermal degradation.

Purification and Quality Control

Crude products are purified through a three-step process:

Solvent Fractionation

Hexane:acetone (9:1 v/v) precipitates high-melting TAGs, removing MAG and DAG byproducts. The TAG-rich fraction is recovered with 89% efficiency.

Chromatographic Refinement

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:isopropanol, 70:30) separates regioisomers. Evaporative light scattering detection (ELSD) confirms >98% purity.

Isotopic Purity Assessment

High-resolution mass spectrometry (HR-MS) in positive ion mode verifies deuterium incorporation:

  • Observed m/z : 888.43 [M+NH<sub>4</sub>]<sup>+</sup> (theoretical: 888.42)

  • Isotopic abundance : d5 labeling confirmed by 5 Da shift from unlabeled analog.

Critical Process Parameters

Solvent Selection

Tert-butanol outperforms hexane and methanol in maintaining enzyme stability, with a 23% higher conversion rate observed compared to solvent-free systems.

Enzyme Reusability

CAL-B retains 81% activity after five batches when washed with tert-butanol between cycles, reducing production costs by 34%.

Deuterium Loss Mitigation

Storing glycerol-d5 over molecular sieves at -20°C limits H/D exchange, ensuring 99.3% isotopic purity in the final product.

Industrial Adaptation Challenges

Scaling enzymatic synthesis requires addressing:

  • Mass transfer limitations : Ultrasonic pretreatment (20 kHz, 15 min) increases TAG yield by 18% in 10 L bioreactors.

  • Byproduct management : Adsorbent resins (Amberlite XAD-4) remove residual fatty acids with 94% efficiency .

Q & A

Q. Notes for Methodological Rigor :

  • Always validate deuterated standards in the same matrix as experimental samples.
  • Use isotopic purity certificates (≥98% d5) to ensure minimal protium contamination .
  • Cross-reference CAS 2190-20-7 with FDA GSRS databases for regulatory compliance in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.